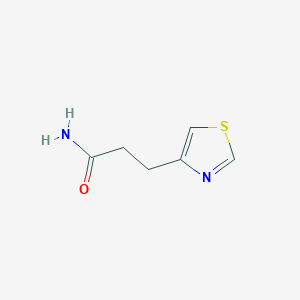

3-(Thiazol-4-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

3-(1,3-thiazol-4-yl)propanamide |

InChI |

InChI=1S/C6H8N2OS/c7-6(9)2-1-5-3-10-4-8-5/h3-4H,1-2H2,(H2,7,9) |

InChI Key |

BXCNWSIGENYWHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)CCC(=O)N |

Origin of Product |

United States |

Chemical Derivatization and Analog Design Strategies

Modifications on the Thiazole (B1198619) Ring System

Alterations to the thiazole ring are a key strategy for modulating the electronic properties, steric profile, and binding interactions of 3-(Thiazol-4-yl)propanamide analogs. These modifications can involve the introduction of various substituents at different positions on the ring or the fusion of the thiazole core with other heterocyclic systems.

Substituent Effects at C2, C4, and C5 Positions of the Thiazole Ring

The introduction of substituents at the C2, C4, and C5 positions of the thiazole ring has a significant impact on the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents can fine-tune the molecule's efficacy.

For instance, research into 2,4-disubstituted thiazole derivatives has revealed that modifications at these positions are crucial for antimicrobial activity. nih.gov The presence of a methyl group (-CH3) at the C4 position of the thiazole has been shown to enhance antibacterial activity against strains like S. aureus and E. coli. researchgate.net Similarly, studies on other thiazole derivatives indicate that substituents at both the C2 and C4 positions are generally beneficial for antibacterial potency. nih.gov The C5 position also offers a site for modification, with reactions such as the introduction of various azole rings being reported, further diversifying the chemical space of thiazole derivatives. nih.gov

| Position | Substituent Type | Observed Effect on Activity | Reference Compound Class |

| C2 | Aryl groups | Modulates antimicrobial and anticholinesterase activities | 2,4-disubstituted thiazoles nih.gov |

| C4 | Methyl (-CH3) | Enhances antibacterial activity | Thiazole derivatives researchgate.net |

| C4 | 2-(3,4-dimethoxyphenyl)ethanamine | Beneficial for antibacterial activity | Thiazole derivatives nih.gov |

| C5 | Azole rings (tetrazole, benzimidazole (B57391), triazole) | Creates novel derivatives with potential for varied biological activities | 5-substituted thiazoles nih.gov |

Fusion of Thiazole with Other Heterocyclic Systems (e.g., benzothiazoles, oxadiazoles (B1248032), triazoles)

Fusing the thiazole ring with other heterocyclic systems is a common and effective strategy to create more complex, rigid structures with potentially novel biological activities. This approach leads to bicyclic or polycyclic scaffolds such as benzothiazoles, and thiazoles linked to oxadiazoles or triazoles.

Benzothiazoles: The fusion of a thiazole ring with a benzene (B151609) ring results in the benzothiazole (B30560) scaffold. researchgate.net This bicyclic system is a key component in various therapeutically important agents. nih.govresearchgate.net The synthesis of benzothiazole amide derivatives often involves the reaction of 2-aminobenzothiazole (B30445) with carboxylic acids or their derivatives, creating a direct link between the propanamide-like side chain and the fused ring system. nih.govmdpi.com

Oxadiazoles and Triazoles: The 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings are important pharmacophores known for a wide range of biological properties. ajchem-a.comnih.gov Synthetic strategies often involve preparing amide or hydrazide derivatives of a core molecule, which are then cyclized to form the respective oxadiazole or triazole rings. ajchem-a.com For example, N-(benzothiazol-2-yl)-2-{{5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio}acetamide derivatives combine these heterocyclic moieties to explore new antimicrobial and antioxidant agents. researchgate.net The incorporation of these rings can significantly alter the physicochemical properties and biological target profile of the parent compound. nih.gov

| Fused/Linked Heterocycle | Resulting Scaffold | Synthetic Precursors/Methods | Potential Biological Activities |

| Benzene | Benzothiazole | Condensation of 2-aminobenzenethiol with carbonyl compounds nih.govresearchgate.net | Antimicrobial, Anticancer researchgate.netnih.gov |

| 1,3,4-Oxadiazole | Thiazole-Oxadiazole conjugate | Cyclization of amide derivatives in the presence of agents like H2SO4 or POCl3 ajchem-a.com | Antibacterial, Antifungal, Anticancer ajchem-a.comresearchgate.net |

| 1,2,4-Triazole | Thiazole-Triazole conjugate | Reaction of hydrazide derivatives with reagents like ammonium (B1175870) thiocyanate (B1210189) ajchem-a.com | Antibacterial, Antifungal, Anti-inflammatory ajchem-a.com |

Variations in the Propanamide Side Chain

The propanamide side chain of this compound is a critical element for modification, offering multiple points for derivatization. These include the amide nitrogen, the aliphatic carbon backbone, and the introduction of entirely new functional groups to replace or supplement the amide moiety.

Modifications of the Amide Nitrogen Atom

Numerous studies have reported the synthesis of N-substituted thiazole acetamide (B32628) and propanamide derivatives. For example, series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives have been synthesized and evaluated for biological activity. nih.govresearchgate.net Another example involves the amide bond formation between a carboxylic acid like flurbiprofen (B1673479) and 2-aminobenzothiazole, resulting in an N-(benzo[d]thiazol-2-yl)propanamide structure. mdpi.com These modifications are typically achieved through standard amide coupling reactions, often utilizing coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt). mdpi.comnih.gov The synthesis of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives further highlights the versatility of this approach in creating diverse chemical libraries. figshare.com

Substitutions on the Aliphatic Carbon Chain of the Propanamide Moiety

Introducing substituents onto the α- and β-carbons of the propanamide's aliphatic chain can influence the molecule's conformational flexibility and its interaction with biological targets. These substitutions can range from simple alkyl groups to more complex functional moieties.

For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involves a methyl group at the α-position of the propanamide chain (derived from flurbiprofen). mdpi.com Similarly, the development of (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide showcases an amino group at the α-position, demonstrating that this site can tolerate diverse functional groups. biointerfaceresearch.com The SAR profile of thiazolyl-propanamides indicates that even small changes on this aliphatic linker can lead to significant differences in biological activity. researchgate.net

Introduction of Diverse Functional Groups (e.g., sulfonyl, hydroxamate)

Replacing or appending the propanamide side chain with other functional groups is a powerful strategy to explore different chemical properties and biological interactions. Functional groups like sulfonamides and hydroxamates can act as bioisosteres for the carboxylic acid or amide group, potentially altering the compound's metabolic stability and target affinity.

The incorporation of a sulfonyl group is a well-documented approach. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide was synthesized, featuring a potent electron-withdrawing sulfonyl moiety at the end of the propanamide chain. vulcanchem.com The design of hybrid molecules containing both thiazole cores and sulfonamide groups is considered a promising route in the search for novel therapeutic agents. nih.gov While specific examples linking a hydroxamate group directly to a this compound core are less common in the provided context, the introduction of such metal-chelating groups is a known strategy in drug design, particularly for inhibitors of metalloenzymes.

Rational Design Principles for Novel Thiazole-Propanamide Analogues

The rational design of novel analogues based on the this compound scaffold is a strategic process rooted in understanding the structure-activity relationships (SAR) that govern the molecule's interaction with biological targets. This approach allows medicinal chemists to make targeted modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties. The key principles guiding this design process include scaffold modification, SAR-guided functional group manipulation, the development of multi-target directed ligands, and the application of computational chemistry.

A core principle in the design of new therapeutic agents is the modification of the central chemical scaffold. The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its presence in numerous approved drugs. ijper.orgnih.gov The design of novel analogues often involves creating hybrid molecules by linking the thiazole-propanamide core to other heterocyclic systems. For instance, studies have explored bi-heterocyclic hybrids combining thiazole and oxadiazole rings connected via a propanamide unit to develop potent alkaline phosphatase inhibitors. rsc.org This strategy aims to leverage the favorable biological activities of each component within a single molecule. The amide functional group within the propanamide linker is also a critical design element, primarily for its ability to form key hydrogen-bonding interactions with target proteins. nih.gov Furthermore, the mesoionic nature of scaffolds like thiazole can allow analogues to better cross cellular membranes and interact with their intended targets. nih.gov

The systematic modification of functional groups at various positions on the thiazole-propanamide structure is fundamental to understanding and optimizing biological activity. SAR studies provide empirical data on how specific chemical changes influence efficacy. Key areas for modification include:

Substitutions on the Thiazole Ring: The addition of small, non-polar groups to the thiazole ring can significantly impact inhibitory potential. In one study on alkaline phosphatase inhibitors, the introduction of a methyl group on the thiazole ring, combined with a polar amino group on a terminal aryl ring, resulted in the most potent compound in the series. rsc.org

Modifications of the Terminal Aryl Group: The N-aryl amide portion of the structure is a frequent point of modification and has been shown to be highly significant for biological activity. nih.gov SAR studies on antimalarial thiazole derivatives indicated a preference for non-bulky, electron-withdrawing groups (such as halogens) at the ortho position of the phenyl ring for optimal potency. nih.gov Conversely, for a series of alkaline phosphatase inhibitors, a terminal aryl ring substituted with a methyl group at the para-position showed strong activity. rsc.org This highlights how the optimal substitution pattern is highly dependent on the specific biological target.

The following table details the structure-activity relationship for a series of thiazole-oxadiazole propanamide hybrids as alkaline phosphatase inhibitors, demonstrating how substitutions on both the thiazole ring (R¹) and the terminal aryl ring (R²) affect inhibitory concentration (IC₅₀).

| Compound | R¹ (on Thiazole) | R² (on Terminal Aryl) | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 8a | H | 4-Cl | 2.101 ± 0.11 | rsc.org |

| 8b | H | 4-F | 3.245 ± 0.22 | rsc.org |

| 8c | H | 4-NH₂ | 2.543 ± 0.16 | rsc.org |

| 8d | H | 4-CH₃ | 1.878 ± 0.07 | rsc.org |

| 8e | CH₃ | 4-Cl | 0.976 ± 0.05 | rsc.org |

| 8f | CH₃ | 4-F | 1.543 ± 0.09 | rsc.org |

| 8g | CH₃ | 4-NH₂ | 0.211 ± 0.019 | rsc.org |

| 8h | CH₃ | 4-CH₃ | 1.212 ± 0.08 | rsc.org |

For complex multifactorial diseases such as Alzheimer's disease and cancer, designing ligands that can modulate multiple targets simultaneously is an increasingly important strategy. researchgate.net The thiazole-propanamide scaffold is a versatile template for creating such multi-target directed ligands. Researchers have designed and synthesized 2-aminothiazole-based propanamide derivatives that exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.netacademie-sciences.fr Similarly, other thiazole-based compounds have been developed as dual inhibitors of kinases like EGFR and VEGFR-2, which are crucial in cancer progression. nih.gov

The following table presents research findings on thiazole derivatives designed to inhibit multiple enzymes.

| Compound Series | Target(s) | Key Finding/Potency | Source |

|---|---|---|---|

| 2-Aminothiazole (B372263) Propanamides | AChE / BChE | Compound 3e identified as a potent AChE inhibitor. | researchgate.net |

| Thiazole-Quinoxaline Amides | AChE / BChE | Compound 7 showed the most potent AChE inhibition (IC₅₀ = 91 µM) and was 3x more selective for AChE over BChE. | academie-sciences.fr |

| Thiazole-Coumarin/Benzofuran Hybrids | EGFR / VEGFR-2 | Compounds exhibited moderate to good dual inhibitory activity, with IC₅₀ values for VEGFR-2 ranging from 2.90 to 5.20 µM. | nih.gov |

Modern drug design heavily relies on computational methods to predict the properties and biological activity of novel molecules before their synthesis. Quantitative structure-activity relationship (QSAR) studies are employed to build mathematical models that correlate the physicochemical properties of thiazole derivatives with their biological activities. ptfarm.plnih.gov These analyses have identified parameters such as polarizability, hydration energy, and hydrophobicity as being critical for separating compounds with higher and lower activity. ptfarm.plnih.gov Molecular docking simulations provide insights into how designed analogues might bind to the active site of a target enzyme, helping to rationalize experimental results and guide further structural modifications. academie-sciences.fr These in silico approaches accelerate the design-synthesis-testing cycle, making the discovery of new, potent thiazole-propanamide analogues more efficient.

Preclinical Biological Activity and Pharmacological Mechanisms of Thiazole Propanamide Scaffolds

Antimicrobial Activity Research

Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. jchemrev.comnih.gov The thiazole (B1198619) scaffold is present in several FDA-approved drugs, highlighting its therapeutic importance. nih.gov Research has shown that derivatives of this scaffold are active against various pathogens. mdpi.com

Antibacterial Efficacy against Specific Pathogens (e.g., Mycobacterium tuberculosis)

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. thieme-connect.com Thiazole-based compounds have emerged as a promising class of inhibitors against this pathogen. thieme-connect.comnih.gov

A study by Dawbaa and colleagues in 2021 reported the synthesis and evaluation of a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives for their antibacterial activity. figshare.com Several of these compounds exhibited noteworthy efficacy against Gram-positive bacteria. Specifically, compounds 7e (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide) and 7f (N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide) were identified as the most potent antibacterial agents within the tested series. figshare.comtandfonline.comresearchgate.net

The following table summarizes the antibacterial activity of selected thiazole-propanamide derivatives from the study.

| Compound | Structure | Test Organism | MIC (µg/mL) |

| 7e | 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide | Staphylococcus aureus | >100 |

| Enterococcus faecalis | >100 | ||

| 7f | N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide | Staphylococcus aureus | 6.25 |

| Enterococcus faecalis | 12.5 |

Antifungal Efficacy

Thiazole derivatives have also been investigated for their potential as antifungal agents. jchemrev.comnih.gov The structural similarity of the thiazole ring to other antifungal azoles has made it an attractive scaffold for the development of new antimycotic drugs.

In the same study by Dawbaa et al., the synthesized 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were screened for their antifungal activity against various Candida species. figshare.com The results indicated that compounds 7i (2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide) and 7j (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide) possessed notable anticandidal effects, particularly against C. parapsilosis and C. glabrata. figshare.comtandfonline.com

The antifungal efficacy of these compounds is detailed in the table below.

| Compound | Structure | Test Organism | MIC (µg/mL) |

| 7i | 2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide | Candida albicans | 25 |

| Candida krusei | 50 | ||

| Candida parapsilosis | 12.5 | ||

| Candida glabrata | 12.5 | ||

| 7j | 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide | Candida albicans | 25 |

| Candida krusei | 50 | ||

| Candida parapsilosis | 12.5 | ||

| Candida glabrata | 12.5 |

Antiviral Potential

The thiazole scaffold is a component of various compounds that have been investigated for their antiviral properties. nih.govnih.gov Reviews of patent literature have highlighted the broad-spectrum antiviral activity of thiazole derivatives against a range of viruses, including influenza, coronaviruses, hepatitis B and C, and HIV. nih.govresearchgate.net While the general class of thiazole derivatives has shown promise, specific research focusing on the antiviral potential of 3-(Thiazol-4-yl)propanamide scaffolds is less documented in the readily available scientific literature. However, the known antiviral activity of the broader thiazole family suggests that this specific scaffold could be a subject for future antiviral drug discovery efforts. nih.govresearchgate.net

Proposed Mechanisms of Antimicrobial Action

The mechanisms by which thiazole-based compounds exert their antimicrobial effects are varied. For instance, some thiazole derivatives are known to inhibit essential bacterial enzymes. thieme-connect.com One such target in Mycobacterium tuberculosis is ATP phosphoribosyltransferase (HisG), an enzyme involved in histidine biosynthesis. niscpr.res.in Inhibition of this enzyme disrupts a critical metabolic pathway for the bacterium. Additionally, some thiazole-based amides have been investigated as inhibitors of Protein Kinase G (PknG) in M. tuberculosis, a key enzyme for the bacterium's survival within host macrophages. niscpr.res.in For antifungal thiazole derivatives, a proposed mechanism of action involves the inhibition of succinate (B1194679) dehydrogenase, a crucial enzyme in the fungal respiratory chain. consensus.appsci-hub.box

Anticancer Activity Investigations

The thiazole moiety is a key structural feature in several anticancer agents, including the FDA-approved drug Dasatinib (B193332). jchemrev.comnih.gov This has led to the extensive exploration of thiazole derivatives as potential therapeutics for various cancers. nih.govresearchgate.net

Inhibition of Specific Cancer Cell Lines

The cytotoxic effects of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were evaluated against several human cancer cell lines by Dawbaa and colleagues. figshare.com Their findings revealed that certain compounds within this series exhibited significant cytotoxic activity.

Compound 7g (N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide) and compound 7j (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide) demonstrated high cytotoxicity against the HL-60 human leukemia cell line. figshare.comtandfonline.comresearchgate.net Furthermore, compounds 7b (2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide), 7g , and 7m (N-[4-(4-Methoxyphenyl)thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide) also showed cytotoxic activity against the THP-1 human monocytic leukemia cell line. figshare.comtandfonline.comresearchgate.net

The table below presents the IC50 values for the most active thiazole-propanamide derivatives against the tested cancer cell lines.

| Compound | Structure | Cancer Cell Line | IC50 (µM) |

| 7b | 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide | HL-60 | 4.90 |

| THP-1 | 2.40 | ||

| 7g | N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide | HL-60 | 1.10 |

| THP-1 | 2.30 | ||

| 7j | 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide | HL-60 | 1.90 |

| THP-1 | 3.50 | ||

| 7m | N-[4-(4-Methoxyphenyl)thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide | HL-60 | 3.90 |

| THP-1 | 2.50 |

Modulation of Enzyme Activity in Cancer Pathways (e.g., HDAC6, KPNB1)

Thiazole-propanamide derivatives have been identified as potent modulators of key enzymes involved in cancer progression, notably Histone Deacetylase 6 (HDAC6) and Karyopherin Subunit Beta 1 (KPNB1).

HDAC6, a class IIb histone deacetylase, is a prime target in cancer therapy due to its role in regulating cellular processes like protein trafficking and degradation. unimore.itunica.it Researchers have developed thiazolyl-hydroxamate derivatives, a class of compounds that incorporates the core thiazole-propanamide structure, to selectively inhibit this enzyme. nih.gov Structure-activity relationship (SAR) studies led to the identification of (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide (designated as 6u), which exhibits nanomolar inhibitory activity and a 126-fold selectivity for HDAC6 over HDAC1. nih.govresearchgate.net This selectivity is attributed to the optimal aliphatic linker size and the electronic properties and rigidity of the aryl cap group. nih.gov Further studies on thiazole-based hydroxamate derivatives have shown they can effectively inhibit HDAC1 and demonstrate potent antitumor activity in liver cancer cell lines (HepG2). researchgate.netnih.govnih.gov

KPNB1 (also known as importin β1) is another crucial protein in cancer, responsible for the nuclear import of various oncogenic proteins. nih.govresearchgate.net Its overexpression is noted in several cancers, and its inhibition leads to significant cancer cell proliferation suppression. nih.govresearchgate.net An aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, has been identified as a potent anticancer agent that directly targets KPNB1. nih.gov This compound demonstrates a strong binding affinity for KPNB1 and effectively disrupts the importin pathway. nih.gov

Exploration of Growth Inhibition and Related Cellular Processes

The thiazole-propanamide scaffold is integral to compounds that exhibit significant cancer growth inhibition through various cellular mechanisms. These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. nih.govmdpi.comnih.gov

Newly synthesized thiazole derivatives have demonstrated the ability to suppress the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). mdpi.com For instance, one study found that a specific derivative, compound 4c, not only showed potent antiproliferative activity but also induced cell cycle arrest at the G1/S phase and significantly increased apoptosis in MCF-7 cells. mdpi.com This compound was found to increase early apoptosis by over 40-fold and late apoptosis by more than 30-fold compared to untreated cells. mdpi.com

Other thiazole derivatives have been developed as potent inhibitors of cancer cell migration and invasion, which are key processes in tumor metastasis. nih.gov Notably, these compounds can exhibit strong anti-migratory effects without causing apparent cytotoxicity, suggesting a targeted mechanism of action that doesn't rely on killing the cancer cells directly. nih.gov The anticancer effects of thiazole-based compounds are also linked to their ability to inhibit tubulin polymerization, a critical process for cell division. frontiersin.org Furthermore, the antitumor activity of thiazole-containing HDAC inhibitors is associated with their capacity to induce not only apoptosis but also pyroptosis and cell cycle arrest. nih.govnih.gov

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition, particularly HDAC6

The thiazole-propanamide framework is a key component in the design of selective HDAC inhibitors, with a particular focus on HDAC6. nih.gov HDACs are critical epigenetic regulators, and their dysfunction is linked to the development of cancer. nih.govnih.gov

A notable example is the thiazolyl-hydroxamate derivative, (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide, which was developed through SAR studies to optimize activity and selectivity for HDAC6. nih.gov This compound demonstrated a nanomolar inhibition activity against HDAC6 while showing significantly lower activity against HDAC1, highlighting its selectivity. nih.govresearchgate.net Molecular docking analyses have underscored the importance of the compound's structural features, such as the aliphatic linker length and the nature of the aryl cap group, in achieving this high selectivity. nih.gov Other research has produced novel thiazole-based hydroxamate derivatives that show excellent inhibitory activity against HDAC1 and effectively increase the levels of acetylated histones H3 and H4 in HepG2 cancer cells. researchgate.netnih.gov

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | Reference |

|---|---|---|---|---|

| (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide (6u) | HDAC6 | 10 | 126-fold | nih.gov |

| Compound 15a (a thiazole-hydroxamate derivative) | HDAC1 | 21 | N/A | nih.gov |

| Compound 15d (a thiazole-hydroxamate derivative) | HDAC1 | 32 | N/A | nih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. nih.govresearchgate.net Thiazole-propanamide derivatives have been synthesized and identified as potent inhibitors of this enzyme. nih.gov

A series of bi-heterocyclic propanamides, specifically 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides, demonstrated very promising activity against urease. nih.gov The entire series of synthesized compounds exhibited significant inhibitory potential, indicating the promise of this chemical scaffold for developing new treatments for urease-related pathologies. nih.gov

| Compound | Urease IC₅₀ (µM) | Reference |

|---|---|---|

| 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (7a) | 2.12 ± 0.18 | nih.gov |

| 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)propanamide (7d) | 1.16 ± 0.05 | nih.gov |

| 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)propanamide (7j) | 1.11 ± 0.04 | nih.gov |

| Thiourea (B124793) (Standard) | 21.25 ± 0.15 | nih.gov |

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are enzymes involved in various physiological processes, and their abnormal activity is linked to several diseases. nih.govrsc.org Thiazole-propanamide hybrids have emerged as superb inhibitors of APs. nih.govresearchgate.net

A unique series of 1,3-thiazole-oxadiazole bi-heterocyclic hybrids connected to a propanamide unit was synthesized and evaluated for AP inhibition. nih.gov All tested molecules in this series showed substantial inhibitory potential, with IC₅₀ values significantly lower than the standard inhibitor KH₂PO₄. nih.govresearchgate.net For example, the compound 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8g) was identified as a particularly potent non-competitive inhibitor of AP. nih.govresearchgate.net

| Compound | Alkaline Phosphatase IC₅₀ (µM) | Reference |

|---|---|---|

| 3-{[5-(Phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8a) | 1.812 ± 0.113 | nih.gov |

| 3-{[5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8b) | 2.113 ± 0.151 | nih.gov |

| 3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8g) | 0.811 ± 0.041 | nih.gov |

| KH₂PO₄ (Standard) | 5.242 ± 0.473 | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for the management of neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com The thiazole-propanamide scaffold has been utilized to develop new cholinesterase inhibitors.

Studies on benzo[d]thiazole-propanamide derivatives revealed good inhibitory potency against BuChE. nih.govresearchgate.net Specifically, compounds N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) showed IC₅₀ values of 15.12 µM and 12.33 µM, respectively, for BuChE. nih.govresearchgate.net However, these same derivatives were found to be poorly active against AChE. nih.govresearchgate.net In contrast, other research focusing on different thiazole analogs has identified compounds with potent AChE inhibitory activity, with some showing inhibition at nanomolar concentrations, comparable to the standard drug donepezil. mdpi.comnih.gov Many of these potent AChE inhibitors, however, displayed only weak effects on BuChE. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) | BuChE | 15.12 | nih.govresearchgate.net |

| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) | BuChE | 12.33 | nih.govresearchgate.net |

| Thiazolylhydrazone derivative (2i) | AChE | 0.028 ± 0.001 | mdpi.com |

| Donepezil (Standard) | AChE | 0.021 ± 0.001 | mdpi.com |

Other Enzyme Target Modulations

Thiazole and its derivatives have been investigated for their ability to modulate various enzyme targets beyond the well-known cyclooxygenases. Research into N,4-diaryl-1,3-thiazole-2-amines has revealed their potential as multi-target inhibitors within the arachidonic acid (AA) cascade, a key pathway in inflammation. nih.gov A study synthesized and tested thirty compounds with this scaffold against five key enzymes in eicosanoid metabolism. nih.gov The findings identified compounds that could inhibit 5-, 12-, and 15-lipoxygenase (LO) in addition to cyclooxygenase-1 and -2 (COX-1/-2). nih.gov

Specifically, one derivative, 2-(4-phenyl)thiazol-2-ylamino)phenol (ST-1355), was identified as a multi-target ligand affecting all tested enzymes. nih.gov Another compound, 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705), demonstrated potent and selective inhibition of 5-LO and COX-2. nih.gov Furthermore, studies on thiazolidinone derivatives, which share a structural relationship with thiazoles, have also shown inhibitory effects on COX-1 and COX-2. mdpi.com

In the context of metabolic diseases, thiazole-thiadiazole hybrids have been explored as potential antidiabetic agents through enzymatic modulation. These compounds have been tested for their in vitro inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. researchgate.net

Table 1: Modulation of Various Enzyme Targets by Thiazole Derivatives

| Thiazole Scaffold | Enzyme Target | Key Findings | Source |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | 5-Lipoxygenase (5-LO) | Compound ST-1705 showed potent inhibition with an IC50 value of 0.9 ± 0.2 μM. | nih.gov |

| N,4-diaryl-1,3-thiazole-2-amines | Cyclooxygenase-2 (COX-2) | Compound ST-1705 showed significant inhibition (9.1 ± 1.1% residual activity at 10 μM). | nih.gov |

| N,4-diaryl-1,3-thiazole-2-amines | Multi-target (5-, 12-, 15-LO, COX-1/-2) | Compound ST-1355 acts as a ligand targeting all tested enzymes in the AA cascade. | nih.gov |

| Thiazole-thiadiazole hybrids | α-amylase | Derivatives showed inhibitory activity with IC50 values ranging from 3.10 ± 0.20 to 25.80 ± 0.20 μM. | researchgate.net |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | COX-1 and COX-2 | Demonstrated pronounced anti-inflammatory effect by inhibiting both COX-1 and COX-2, with predominant inhibition of COX-2. | mdpi.com |

Anti-inflammatory and Analgesic Properties

The thiazole nucleus is a core structure in many compounds investigated for anti-inflammatory and analgesic activities. nih.govmdpi.com Studies on benzothiazole (B30560) derivatives have demonstrated significant in vivo anti-inflammatory effects in carrageenan-induced rat paw edema models. nih.gov For instance, certain synthesized benzothiazole derivatives exhibited inhibition of edema comparable to the standard drug celecoxib (B62257). nih.gov The analgesic properties of these compounds were also evaluated, with several derivatives showing efficacy comparable to celecoxib. nih.gov

Research on fused thiazole derivatives has further confirmed the anti-inflammatory potential of this scaffold. nih.govresearchgate.net Similarly, thiazolyl-carbonyl-thiosemicarbazides have shown anti-inflammatory effects by lowering the acute phase response of bone marrow in turpentine (B1165885) oil-induced inflammation models. bohrium.com The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.comnih.gov The ulcerogenic potential, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs), has also been assessed for some thiazole derivatives. Notably, the most active anti-inflammatory compounds in one study showed a favorable ulcerogenic index when compared to celecoxib. nih.gov

Table 2: Summary of Anti-inflammatory and Analgesic Studies on Thiazole Scaffolds

| Compound Class | Activity Investigated | Model/Assay | Key Findings | Source |

|---|---|---|---|---|

| Benzothiazole derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Compounds 17c and 17i showed potent inhibition (up to 80% and 78% respectively after 3h). | nih.gov |

| Benzothiazole derivatives | Analgesic | In vivo assay | Compounds 17c, 17g, and 17i had ED50 values comparable to celecoxib. | nih.gov |

| Benzothiazole derivatives | Ulcerogenic potential | Ulcerogenic index | Active derivatives 17c and 17i had indices of 0.82 and 0.89, comparable to celecoxib (0.92). | nih.gov |

| Fused Thiazole derivatives | Anti-inflammatory | Not specified | Several synthesized compounds showed high anti-inflammatory activity. | nih.govresearchgate.net |

| Thiazolyl-carbonyl-thiosemicarbazides | Anti-inflammatory | Turpentine oil-induced inflammation | Compounds demonstrated anti-inflammatory effects by reducing bone marrow acute phase response. | bohrium.com |

| Imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole derivatives | Anti-inflammatory & Analgesic | Carrageenan-induced rat paw edema | Compound 5c showed better anti-inflammatory activity than diclofenac; others had comparable antinociceptive activity. | nih.gov |

Antioxidant Activity Research

Derivatives of the thiazole scaffold have been a subject of interest in the search for new antioxidant agents. mdpi.comnih.gov Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making antioxidants a valuable area of research. nih.gov The antioxidant potential of various thiazole-containing compounds has been evaluated using several in vitro assays. mdpi.comresearchgate.net

A common method used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. nih.govresearchgate.net In one study, a library of 4-thiomethyl-functionalised 1,3-thiazoles showed a high level of DPPH radical absorption, with the most active derivatives having IC50 values in the micromolar range. researchgate.net Other assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assay and ferric reducing antioxidant power (FRAP) assay, have also been employed to characterize the antioxidant capacity of these compounds. mdpi.com For example, a synthesized catechol hydrazinyl-thiazole (CHT) derivative demonstrated significantly more potent scavenging of ABTS radicals compared to the standard antioxidant, Trolox. mdpi.com

Table 3: Antioxidant Activity of Representative Thiazole Derivatives

| Compound Class/Derivative | Assay | Key Findings | Reference Standard | Source |

|---|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging | Activity was approximately 1.4 times higher than the standard. | Ascorbic acid | nih.gov |

| 4-thiomethyl-functionalised 1,3-thiazoles (compounds 7e,m,p,t) | DPPH radical scavenging | IC50 values were determined to be in the range of 191-417 µM. | Ascorbic acid (IC50 = 29 µM) | researchgate.net |

| Catechol hydrazinyl-thiazole (CHT) | ABTS radical scavenging | Activity was 3.16 times more intense than the standard. | Trolox | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | FRAP (Ferric Reducing Antioxidant Power) | Showed significant capacity to reduce ferrous ions to ferric ions. | Ascorbic acid, Trolox | mdpi.com |

| Thiazolyl-carbonyl-thiosemicarbazides | Antioxidant capacity | The best antioxidant effect was found for compounds Th-1-8, Th-20 and Th-21. | Not specified | bohrium.com |

Neuroprotective and Anticonvulsant Activity Studies

The thiazole scaffold and its related structures, such as thiazolidinones, are being explored for their potential in treating neurological disorders. mdpi.comnih.govmdpi.com Research has focused on two main areas: neuroprotection against degenerative processes and anticonvulsant activity for seizure control.

Neuroprotective Activity: Thiazole derivatives have shown promise as neuroprotective agents by targeting mechanisms implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov One area of investigation involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are critical for synaptic plasticity. mdpi.com Certain thiazole-carboxamide derivatives act as negative allosteric modulators of AMPARs, which could help correct excitotoxicity associated with neurological pathologies. mdpi.com Other studies have focused on the ability of thiazolidinone derivatives to protect against cognitive impairment in animal models. nih.gov For instance, one compound was found to prevent memory deficits, reduce oxidative damage, and normalize inflammatory markers in the brain. nih.gov The neuroprotective effects of these compounds are often attributed to their antioxidant, anti-inflammatory, and anticholinesterase properties. nih.govresearchgate.net

Anticonvulsant Activity: Various heterocyclic compounds containing the thiazole, thiadiazole, or triazole nucleus have been synthesized and evaluated for anticonvulsant properties. mdpi.comfrontiersin.orgnih.gov These compounds are typically screened using standard animal models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. mdpi.combiomedpharmajournal.org Thiazole-bearing 4-thiazolidinones have emerged as a particularly interesting class of compounds, with several derivatives showing excellent activity in both MES and PTZ models. mdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of inflammatory pathways in the brain, such as the cyclooxygenase (COX) pathway, which can contribute to epileptogenesis. mdpi.com

Table 4: Neuroprotective and Anticonvulsant Research on Thiazole Scaffolds

| Activity | Compound Class | Model/Target | Key Findings | Source |

|---|---|---|---|---|

| Neuroprotective | Thiazole-carboxamide derivatives | AMPA Receptors | Acted as potent negative allosteric modulators, suggesting potential to reduce excitotoxicity. | mdpi.com |

| Neuroprotective | 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one | Scopolamine-induced cognitive impairment in rats | Prevented memory deficits, oxidative damage, and neuroinflammation. | nih.gov |

| Neuroprotective | N-propananilide derivatives | 6-OHDA induced neurotoxicity | Certain compounds increased cell viability significantly, suggesting protection against neurodegeneration. | nih.gov |

| Anticonvulsant | Thiazole-bearing 4-thiazolidinones | MES and PTZ seizure models | Several compounds showed excellent anticonvulsant activity in both models. | mdpi.com |

| Anticonvulsant | 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ-induced kindling | Showed high anticonvulsant activity and pronounced anti-inflammatory effects in the brain by inhibiting COX enzymes. | mdpi.com |

| Anticonvulsant | Annulated Triazolo-Thiadiazine derivative | Strychnine, bicuculline, isoniazid, and PTZ models | Compound showed high, carbamazepine-like activity in various seizure models. | biomedpharmajournal.org |

Antidiabetic and Anti-ulcer Investigations

In addition to their effects on inflammation and the central nervous system, thiazole-propanamide scaffolds and related derivatives have been investigated for their therapeutic potential in metabolic and gastrointestinal disorders.

Antidiabetic Investigations: The thiazole ring is a component of various heterocyclic structures that have been explored for antidiabetic properties. mdpi.comfrontiersin.org Research has focused on the ability of these compounds to modulate enzymes involved in glucose metabolism. For example, a study on thiazole-thiadiazole compounds evaluated their effectiveness as inhibitors of α-amylase, a key enzyme in the digestion of carbohydrates. researchgate.net The results showed that several derivatives possessed significant α-amylase inhibitory activity, suggesting a potential mechanism for controlling post-prandial hyperglycemia. researchgate.net

Anti-ulcer Investigations: Several studies have reported the anti-ulcer activity of new thiazole derivatives. nih.govresearchgate.net The gastrointestinal safety of these compounds is often evaluated alongside their anti-inflammatory activity, as traditional NSAIDs are known to cause ulcers. In one study, benzothiazole derivatives with potent anti-inflammatory activity were also found to have a low ulcerogenic index, indicating a better safety profile compared to some standard drugs. nih.gov The mechanism of anti-ulcer action for some related compounds has been linked to an increase in gastric mucosal blood flow, which may promote the healing of peptic ulcers, rather than the inhibition of gastric acid secretion. nih.gov

Table 5: Antidiabetic and Anti-ulcer Potential of Thiazole-Related Compounds

| Activity | Compound Class | Mechanism/Model | Key Findings | Source |

|---|---|---|---|---|

| Antidiabetic | Thiazole-thiadiazole compounds | α-amylase inhibition | Derivatives showed IC50 values ranging from 3.10 to 25.80 μM. | researchgate.net |

| Anti-ulcer | Benzothiazole derivatives | Ulcerogenic index in rats | The most active compounds (17c, 17i) had a favorable ulcerogenic index (0.82, 0.89) compared to celecoxib (0.92). | nih.gov |

| Anti-ulcer | Fused Thiazole derivatives | In vivo evaluation | Several newly synthesized compounds showed higher anti-ulcer activity compared to others in the series. | nih.govresearchgate.net |

| Anti-ulcer | 3-[p-(trans-4-aminomethylcyclohexylcarbonyl) phenyl] propionic acid hydrochloride | Experimentally induced ulcers in rats | Accelerated healing of chronic ulcers and prevented acute ulcers, likely by increasing gastric blood flow. | nih.gov |

Investigation of Other Biological Activities

The structural versatility of the thiazole scaffold has led to its incorporation into compounds with a wide array of other biological activities, including immunomodulatory and antiprotozoal effects.

Immunomodulatory Activity: Certain derivatives containing the thiazole ring have been reported to possess immunosuppressant properties. mdpi.com Structurally related 1,3,4-thiadiazine compounds have been studied for their immunomodulatory actions, particularly in the context of stress response and myocardial infarction. nih.govnih.gov These compounds can influence the immune system by down-regulating the secretion of pro-inflammatory cytokines while up-regulating the release of anti-inflammatory ones. nih.govnih.gov This modulation of cytokine signaling pathways suggests a potential for these compounds to limit peripheral inflammatory damage. nih.govnih.gov

Antiprotozoal Activity: The thiazole moiety is a key structural feature in the development of new antiprotozoal agents. nih.gov Various derivatives have been tested against a range of protozoan parasites. For instance, 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives were evaluated for their activity against the parasites responsible for Human African Trypanosomiasis (HAT), Chagas disease, and Leishmaniasis. mdpi.com Many of these compounds showed potent, submicromolar activity against the bloodstream form of Trypanosoma brucei rhodesiense. mdpi.com One derivative in particular demonstrated a noteworthy cure rate in an acute mouse model of HAT, highlighting the therapeutic potential of this chemical class. mdpi.com

Table 6: Immunomodulatory and Antiprotozoal Activities of Thiazole-Related Scaffolds

| Activity | Compound Class | Target/Model | Key Findings | Source |

|---|---|---|---|---|

| Immunomodulatory | Substituted 1,3,4-thiadiazines | Cytokine signaling pathways | Can down-regulate pro-inflammatory cytokines and up-regulate anti-inflammatory ones. | nih.govnih.gov |

| Immunosuppressant | Frentizole (a benzothiazole derivative) | General | Reported to have immunosuppressant properties. | mdpi.com |

| Antiprotozoal | 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | T. b. rhodesiense | Most compounds showed submicromolar IC50 values. Compound 18c was highly potent in vitro. | mdpi.com |

| Antiprotozoal | 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | T. brucei, T. cruzi, L. donovani | Compound 18g showed noteworthy in vitro activity against all three parasites and a good cure rate in an in vivo HAT model. | mdpi.com |

Computational Studies and in Silico Methodologies

Molecular Docking Simulations for Target Identification and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the interactions between a ligand, such as a derivative of 3-(Thiazol-4-yl)propanamide, and its receptor at the atomic level.

Research on various thiazole (B1198619) derivatives has extensively utilized molecular docking to explore their potential as therapeutic agents. For instance, docking studies have been employed to assess the binding affinities of thiazole-containing compounds with specific protein targets. These simulations help in elucidating key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. In the context of antibacterial drug discovery, thiazole derivatives have been docked against targets like penicillin-binding proteins to evaluate their potential antibacterial activity. nih.gov Similarly, in cancer research, the interaction of thiazole conjugates with proteins like the Rho family of GTPases has been investigated to understand their anti-proliferative effects. nih.gov

The general workflow for such studies involves preparing the 3D structures of both the ligand and the target protein. The ligand's geometry is typically optimized using force fields like Molecular Mechanics 2 (MM2). nih.gov The protein structure is often obtained from databases like the RCSB Protein Data Bank. Docking simulations then place the ligand into the binding site of the protein and score the different poses based on binding energy. For example, studies on thiazole-chalcone hybrids have used AutoDock and Desmond to predict key binding interactions responsible for their activity. nih.govresearchgate.net

| Thiazole Derivative Class | Protein Target | Software Used | Key Findings |

|---|---|---|---|

| Thiazole-Chalcone Hybrids | DNA Gyrase B | AutoDock, Desmond | Identification of key binding interactions for antitubercular activity. nih.govresearchgate.net |

| Substituted-2-aminothiazoles | DNA Gyrase (PDB ID: 1KZN) | Not Specified | Favorable binding interactions comparable to the co-crystallized ligand. researchgate.net |

| Pyrazolo[3,4-d]thiazole Derivatives | Cyclin-dependent kinase 8 (CDK-8) | Not Specified | Good binding affinities suggesting potential as anticancer agents. researchgate.netnih.gov |

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules like this compound.

In the study of thiazole derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine the most stable conformation of the molecule in the gas phase. researchgate.net These calculations provide valuable information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT is used to analyze the electronic properties of these compounds. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. For instance, in a study of novel 1,2,4-triazole (B32235) derivatives containing a propanamide linkage, DFT was used to investigate geometrical parameters and HOMO-LUMO energies. dntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are then used to predict the activity of new, unsynthesized compounds.

For thiazole derivatives, QSAR studies have been instrumental in identifying the key structural features and physicochemical properties that govern their biological activities. These studies often use a variety of molecular descriptors, such as quantum chemical parameters, hydrophobicity (logP), and topological indices, as independent variables. nih.gov

For example, a QSAR analysis of thiazole and thiadiazole derivatives as human adenosine A3 receptor antagonists highlighted the importance of Wang-Ford charges of specific atoms and the lipophilicity of the compounds in determining their binding affinity. nih.gov Another QSAR study on thiazole benzenesulfonamide substituted 3-pyridylethanolamines as beta3-adrenergic receptor agonists revealed that high electrostatic potential energy and the lipophilic nature of the molecule were favorable for activity. nih.gov The development of statistically significant QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule like this compound is essential as it can influence its interaction with biological targets.

Molecular Dynamics (MD) simulations provide a more dynamic view of molecular systems. By simulating the movement of atoms and molecules over time, MD can be used to study the stability of ligand-protein complexes and to explore the conformational landscape of a molecule. In the context of thiazole derivatives, MD simulations have been used to validate the results of molecular docking studies and to assess the stability of the predicted binding poses. nih.gov For instance, MD simulations of hybrid chalcone-thiazole complexes with DNA gyrase B were performed to confirm the stable binding of the lead compounds. nih.gov Analysis of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond patterns during the simulation can provide insights into the dynamic behavior of the ligand-receptor complex.

Computational Tools for in silico Activity Prediction

A variety of computational tools are available for the in silico prediction of the biological activity and pharmacokinetic properties of molecules. These tools often employ machine learning algorithms and large databases of known active compounds to make their predictions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Position and Electronic Effects on Biological Potency and Selectivity

The biological activity of thiazole-based compounds is profoundly influenced by the nature, position, and electronic properties of substituents on the thiazole (B1198619) ring and any associated aromatic systems. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either enhance or diminish potency, and this effect is highly dependent on the specific biological target.

Research has shown that the addition of an EDG, such as a methyl group, to any position on the thiazole ring tends to increase the ring's basicity and nucleophilicity. ijarsct.co.inanalis.com.my Conversely, incorporating a strong EWG, like a nitro group, leads to a reduction in basicity and nucleophilicity. ijarsct.co.inglobalresearchonline.net However, the translation of these electronic modifications into biological activity is not always straightforward. For instance, in some contexts, the presence of a nitro moiety at the para-position of a connected phenyl ring was found to enhance antimicrobial activity, attributed to its ability to form strong hydrogen bonds with amino acid residues in the target microorganism. ijarsct.co.inanalis.com.my In other studies, the incorporation of more than one halogen or a strong EWG on a phenyl moiety attached to the thiazole ring resulted in a dramatic loss of antiviral activity. science.gov

The position of the substituent is equally critical. In one study, a trichlorophenyl thiazole compound demonstrated considerable inhibitory effects against several bacterial strains. analis.com.my Another analysis found that a 4-chlorophenyl substitution on a thiazole-linked system yielded the highest activity. mdpi.com This suggests that for certain targets, halogenated substituents (EWGs) are beneficial. The specific location of these groups can also introduce steric effects that may hinder or promote binding to a biological target.

The following table summarizes findings from various studies on thiazole derivatives, illustrating the context-dependent nature of electronic effects.

| Substituent | Electronic Effect | Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Methyl (-CH3) | Electron-Donating (EDG) | Any position on thiazole ring | Increases basicity and nucleophilicity of the ring. | ijarsct.co.inanalis.com.my |

| Nitro (-NO2) | Electron-Withdrawing (EWG) | Any position on thiazole ring | Decreases basicity and nucleophilicity. | ijarsct.co.inglobalresearchonline.net |

| Nitro (-NO2) | Electron-Withdrawing (EWG) | Para-position of an attached phenyl ring | Enhanced antimicrobial activity due to hydrogen bonding potential. | ijarsct.co.inanalis.com.my |

| Halogens (e.g., -Cl) | Electron-Withdrawing (EWG) | On an attached phenyl ring | Can dramatically increase or decrease activity depending on the specific scaffold and target. | science.govmdpi.com |

| Methoxy (-OCH3) | Electron-Donating (EDG) | On a benzothiazole (B30560) moiety | Potent antimicrobial activity was noted. | mdpi.com |

Role of Linker Length and Rigidity in Target Binding

The propanamide linker in 3-(Thiazol-4-yl)propanamide is a key structural element that dictates the spatial relationship between the thiazole core and other pharmacophoric features. The length, flexibility, and chemical nature of this linker are critical for achieving optimal orientation within a biological target's binding site.

While systematic studies varying the length of the propanamide chain (e.g., to ethanamide or butanamide) are not extensively documented for this specific compound, general principles of medicinal chemistry underscore the linker's importance. A linker that is too short may prevent the molecule from spanning essential binding pockets, whereas an overly long or flexible linker can lead to a significant loss of conformational entropy upon binding, which is energetically unfavorable.

The amide bond within the propanamide linker offers a degree of rigidity due to its partial double-bond character, while the two methylene (B1212753) (-CH2-) groups provide conformational flexibility. This balance is often crucial for activity. Studies on related benzothiazole derivatives have explored replacing flexible linkers with more rigid moieties like 1,2,3-triazoles or partially restricted amide and ester linkages. nih.gov Such modifications aim to lock the molecule into a more bioactive conformation, potentially increasing binding affinity. The amide group itself is a significant contributor to binding, often acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). academie-sciences.frfrontiersin.org In docking studies of some thiazole-2-acetamide derivatives, the amidic NH was shown to be crucial for interaction with key amino acid residues at the target site. frontiersin.org Modifications such as N-methylation, which removes the hydrogen bond donating capability, can drastically alter or reduce biological activity, highlighting the specific role of the linker's chemical features. irb.hr

Influence of Heterocyclic Ring Systems on Activity Profile

The biological activity profile of a thiazole-containing compound can be significantly modulated by "clubbing" or fusing the thiazole with other heterocyclic ring systems. nih.govmdpi.com This molecular hybridization approach can enhance potency, improve selectivity, or introduce new biological activities by presenting a novel chemical architecture to the target.

A wide range of heterocyclic rings have been combined with thiazole, leading to diverse pharmacological effects. For example:

Pyrazoline: Thiazole derivatives incorporating a pyrazoline ring have shown notable antimicrobial activity. The substitution pattern on the pyrazoline ring itself further refines the activity spectrum against different bacterial and fungal strains. nih.gov

Triazole: The inclusion of a 1,2,4-triazole (B32235) ring in thiazole-based structures has been associated with high anticonvulsant properties. mdpi.com

Benzimidazole (B57391) and Benzothiazole: Fusing or linking thiazole to larger heterocyclic systems like benzimidazole or benzothiazole often results in compounds with potent antimicrobial or cytotoxic activities. nih.govmdpi.com In one study, a compound featuring a 5-chlorobenzothiazole moiety exhibited the highest cytotoxicity among the series. nih.gov

Multiple Thiazole Rings: The synthesis of molecules containing di-, tri-, or even tetrathiazole moieties has been explored. Research indicates that the presence of more than one thiazole ring can lead to promising antimicrobial activity that, in some cases, exceeds that of standard antibiotics. mdpi.com

The following table provides examples of how combining thiazole with other heterocycles affects the resulting compound's biological activity.

| Paired Heterocycle | Resulting Biological Activity Profile | Reference |

|---|---|---|

| Pyrazoline | Broad-spectrum antimicrobial activity. | nih.gov |

| 1,2,4-Triazole | Demonstrated high anticonvulsant properties. | mdpi.com |

| Benzimidazole | Potent antimicrobial and cytotoxic effects. | mdpi.com |

| Thiazolidinone | Generally high cytotoxic activity against cancer cell lines. | nih.gov |

| Benzothiazole | Exhibited the highest cytotoxicity in a series of anticancer agents. | nih.gov |

| Additional Thiazole(s) | Enhanced antimicrobial activity, sometimes surpassing reference drugs. | mdpi.com |

Stereochemical Considerations in Thiazole-Propanamide Activity

Stereochemistry is a fundamental aspect of drug action, as biological targets such as enzymes and receptors are chiral environments. Consequently, the different stereoisomers of a chiral molecule can exhibit significant differences in potency, selectivity, metabolism, and toxicity.

The core this compound structure is achiral. However, the introduction of a substituent on the propanamide chain, for example at the α- or β-position to the carbonyl group, would create a chiral center. For instance, the compound N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide possesses a stereocenter at the C-2 position of the propanamide moiety. figshare.com

Should a chiral center exist in a this compound derivative, it is expected that one enantiomer (the eutomer) would show higher affinity and activity at the biological target compared to its mirror image (the distomer). This is because only the eutomer can achieve a precise three-point attachment or optimal steric and electronic complementarity with the chiral binding site. Therefore, controlling the stereochemistry is a critical consideration in the design and synthesis of active thiazole-propanamide analogs.

Broader Research Applications and Future Directions for Thiazole Propanamide Compounds

Application as Chemical Probes for Biochemical Assays

Thiazole-propanamide derivatives are emerging as valuable tools in biochemical research, primarily due to their ability to be modified into fluorescent probes. One of the most notable examples in the broader thiazole (B1198619) family is Thiazole Orange (TO). While not a propanamide itself, its principles of operation highlight the potential for thiazole-based probes. TO exhibits a remarkable 'turn-on' fluorescence response, where its fluorescence intensity increases dramatically upon binding to target biomolecules like DNA or proteins. mdpi.comnih.gov This property is due to the restriction of intramolecular rotation upon binding, which minimizes non-radiative decay pathways. mdpi.com

This mechanism provides a blueprint for designing novel thiazole-propanamide probes. By attaching specific recognition moieties to the thiazole-propanamide scaffold, researchers can create probes that selectively bind to enzymes, receptors, or other proteins of interest. The change in the fluorescent signal upon binding can then be used to quantify the target molecule or monitor its activity in real-time within complex biological systems. nih.govelsevierpure.com The development of such targeted probes is a promising avenue for high-throughput screening of drug candidates and for elucidating complex biochemical pathways.

Exploration in Materials Science (e.g., fluorescent materials)

The intrinsic fluorescent properties of the thiazole ring make it a valuable component in the development of advanced materials. mdpi.com Thiazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and as organic semiconductors. mdpi.com The planarity, rigidity, and conjugated π-system of fused thiazole rings, such as thiazolo[5,4-d]thiazole, contribute to their strong fluorescence. mdpi.com

The unique electronic and structural characteristics of the thiazole ring system allow for the fine-tuning of energy levels, charge transport properties, and light absorption and emission profiles. nbinno.com This makes them ideal building blocks for creating novel fluorescent materials with tailored properties for applications in optoelectronics. nbinno.com The incorporation of a propanamide side chain can further modify these properties, potentially enhancing solubility, processability, and intermolecular interactions, which are crucial for the performance of organic electronic devices.

| Thiazole-Based Material Application | Key Properties | Potential Advantage of Propanamide Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Tunable light emission, high quantum yield | Improved film formation and charge transport |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, efficient charge separation | Enhanced solubility for solution processing |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Better control over molecular packing |

| Fluorescent Sensors | High sensitivity and selectivity, 'turn-on' response | Introduction of specific binding sites for analytes |

Potential in Analytical Chemistry (e.g., metal extracting agents)

The heteroatoms within the thiazole ring, namely sulfur and nitrogen, provide potential coordination sites for metal ions. researchgate.net This characteristic opens up the possibility of using thiazole-propanamide compounds as chemosensors or extracting agents for heavy metals in analytical and environmental chemistry. scientificforefront.orgscientificforefront.org Thiazole-based chemosensors can be designed to exhibit a colorimetric or fluorometric response upon binding to specific metal ions. researchgate.net

The development of such sensors could offer a rapid and sensitive method for detecting toxic heavy metal ions in various samples, including water and soil. researchgate.net The propanamide portion of the molecule can be functionalized to enhance selectivity for particular metal ions and to improve the solubility of the sensor in different media.

Agrochemical Research and Development Potential

Thiazole derivatives have already made a significant impact in the agrochemical industry, with several commercial products used as fungicides, insecticides, and herbicides. researchgate.net These compounds are attractive for agrochemical research due to their potent biological activity, low toxicity to non-target organisms, and the ability to be structurally modified to optimize their properties. nih.govacs.org

The thiazole moiety is a key component in systemic insecticides like Thiamethoxam and Clothianidin, and fungicides such as Thiabendazole and Thifluzamide. researchgate.net Research is ongoing to discover new thiazole-based agrochemicals with novel modes of action to combat the development of resistance in pests and pathogens. mdpi.comnih.gov Thiazole-propanamide compounds represent a promising, yet-to-be-fully-explored area within this field. The propanamide group could be modified to improve uptake and translocation within plants or to enhance the compound's activity against specific agricultural pests.

Identification of Novel Biological Targets for Thiazole-Propanamide Compounds

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govglobalresearchonline.net This versatility stems from the ability of the thiazole ring to interact with a diverse array of biological targets.

Recent research has identified several key targets for thiazole-containing compounds, particularly in the context of cancer therapy. researchgate.netnih.govbenthamdirect.combohrium.commedchemexpress.cn These include:

Kinases: Thiazole derivatives have been developed as potent inhibitors of various protein kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis. nih.gov

Tubulin: Some thiazole compounds act as microtubule inhibitors, disrupting the cell cycle and leading to apoptosis in cancer cells. researchgate.netnih.gov

Enzymes: Other enzymatic targets include polymerases and carbonic anhydrases. researchgate.net

The broad spectrum of activities reported for thiazole derivatives suggests that the thiazole-propanamide class of compounds could also interact with a multitude of biological targets. Future research will likely focus on screening these compounds against various enzyme and receptor families to uncover novel therapeutic applications.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, one target" is gradually being replaced by the idea of polypharmacology, where a single molecule is designed to interact with multiple targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The diverse biological activities of thiazole derivatives make them ideal candidates for the development of multi-target directed ligands (MTDLs). mdpi.com

For instance, new thiazole-clubbed piperazine (B1678402) derivatives have been designed as multitarget agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation, as well as chelating metal ions. nih.gov Similarly, thiazole-based compounds are being investigated as dual inhibitors of EGFR and VEGFR-2 for cancer treatment. nih.gov The thiazole-propanamide scaffold provides a flexible platform for incorporating different pharmacophores to achieve a desired multi-target profile.

Development of Advanced Synthetic Routes and Green Chemistry Approaches

The increasing demand for thiazole derivatives has spurred the development of more efficient and environmentally friendly synthetic methods. ingentaconnect.comorganic-chemistry.org Traditional methods for thiazole synthesis often require harsh reaction conditions and generate significant chemical waste. bepls.com

In recent years, there has been a strong focus on "green chemistry" approaches to address these issues. nih.gov These methods utilize:

Green Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives. bepls.com

Green Catalysts: Employing reusable and non-toxic catalysts, such as biocatalysts or nanoparticles, to improve reaction efficiency and reduce waste. mdpi.comacs.orgmdpi.com

Alternative Energy Sources: Using microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. bepls.commdpi.commdpi.com

These green synthetic strategies are not only more sustainable but also offer advantages in terms of cost-effectiveness and scalability, which are crucial for the large-scale production of thiazole-propanamide compounds for various applications. nih.gov

| Green Chemistry Approach | Description | Example |

| Microwave-assisted synthesis | Uses microwave energy to rapidly heat reactions, reducing reaction times and often improving yields. | Rapid synthesis of hydrazinyl thiazoles. bepls.com |

| Ultrasonic-mediated synthesis | Utilizes high-frequency sound waves to promote chemical reactions. | Synthesis of novel thiazoles using a biopolymeric catalyst. mdpi.com |

| Use of green catalysts | Employs recyclable and environmentally friendly catalysts like reusable NiFe2O4 nanoparticles or chitosan-based hydrogels. mdpi.comacs.org | One-pot multicomponent synthesis of thiazole scaffolds. acs.org |

| Solvent-free reactions | Conducts reactions without a solvent, minimizing waste. | A component of several green synthesis protocols for thiazoles. bepls.com |

Challenges and Opportunities in Thiazole-Propanamide Research

The exploration of thiazole-propanamide compounds, a specific class within the broader thiazole family, presents a unique set of challenges and opportunities for researchers in medicinal chemistry and drug discovery. The inherent chemical properties of the thiazole ring, combined with the propanamide side chain, offer a versatile scaffold for developing novel therapeutic agents. However, realizing this potential requires overcoming several hurdles in synthesis, biological evaluation, and clinical translation.

Challenges:

A significant challenge in thiazole-propanamide research lies in the synthesis and structural modification of these compounds. While classical methods like the Hantzsch thiazole synthesis are well-established, the introduction of diverse substituents at various positions on both the thiazole ring and the propanamide moiety can be complex. eurekaselect.comnih.gov Achieving regioselectivity and developing efficient, cost-effective, and environmentally friendly synthetic routes remains an ongoing focus. nih.gov The synthesis of multi-substituted or fused-ring thiazole derivatives, which could offer enhanced biological activity, presents further synthetic complexities. nih.gov

Another hurdle is the establishment of clear Structure-Activity Relationships (SAR) . Understanding how specific structural modifications influence the biological activity, potency, and selectivity of thiazole-propanamide compounds is crucial for rational drug design. bohrium.com This requires extensive screening of compound libraries and the use of computational modeling to predict how these molecules will interact with biological targets. acs.org The flexible nature of the propanamide side chain can add a layer of complexity to these predictions.

Furthermore, issues related to pharmacokinetics and drug-like properties pose a considerable challenge. While the thiazole scaffold is present in many approved drugs, optimizing properties such as solubility, metabolic stability, and oral bioavailability for novel thiazole-propanamide derivatives is not always straightforward. bohrium.comresearchgate.net Overcoming drug resistance is another critical aspect, as target pathogens or cancer cells can develop mechanisms to evade the effects of therapeutic agents. researchgate.net

Finally, the translation of promising preclinical findings into clinical success is a major challenge for all drug development programs, including those focused on thiazole-propanamides. This involves navigating the complexities of clinical trials, regulatory approval processes, and ensuring the long-term safety and efficacy of new drug candidates. dntb.gov.ua

Opportunities:

Despite the challenges, the field of thiazole-propanamide research is ripe with opportunities. The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including approved drugs. researchgate.netresearchgate.net This provides a strong foundation for the development of new therapeutic agents. nih.gov

The versatility of the thiazole-propanamide structure offers the opportunity to create large and diverse compound libraries for high-throughput screening . This can accelerate the discovery of new lead compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgglobalresearchonline.net The ability to modify the scaffold at multiple positions allows for fine-tuning of activity and selectivity against specific biological targets. nih.gov

Advances in synthetic methodologies , such as microwave-assisted synthesis and the use of novel catalysts, are providing more efficient ways to produce thiazole derivatives. nih.govresearchgate.net These innovations can help overcome some of the synthetic challenges and facilitate the exploration of a wider chemical space.

The growing power of in silico drug design and computational chemistry presents a significant opportunity. acs.org Molecular docking and dynamic simulations can help to predict the binding affinity of thiazole-propanamide derivatives to their targets, guiding the synthesis of more potent and selective compounds. frontiersin.org These computational tools can streamline the drug discovery process and reduce the reliance on costly and time-consuming experimental screening.